1-(4-Nitrobenzyl)piperazine

Catalog No.
S602101
CAS No.
58198-49-5
M.F
C11H16ClN3O2
M. Wt
257.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrobenzyl)piperazine

CAS Number

58198-49-5

Product Name

1-(4-Nitrobenzyl)piperazine

IUPAC Name

1-[(4-nitrophenyl)methyl]piperazine

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2

InChI Key

RKOLZKKLAVRQBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-nitrobenzylpiperazine

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl

Synthesis and Characterization:

1-(4-Nitrobenzyl)piperazine is a synthetic organic compound with the chemical formula C₁₀H₁₃N₃O₂. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the reaction of 1-benzylpiperazine with 4-nitrobenzaldehyde in the presence of acetic acid and sodium cyanoborohydride [].

Biological Activity Exploration:

Research has explored the potential biological activities of 1-(4-Nitrobenzyl)piperazine. Some studies have investigated its interactions with specific enzymes or receptors, while others have examined its broader effects on cell lines or organisms.

  • Enzyme Inhibition: One study suggests that 1-(4-Nitrobenzyl)piperazine may act as a weak inhibitor of the enzyme acetylcholinesterase, which plays a role in the nervous system [].
  • Antimicrobial Activity: Another study reported that 1-(4-Nitrobenzyl)piperazine exhibited some antibacterial activity against certain strains of bacteria []. However, further investigation is needed to determine its potential as an antimicrobial agent.

1-(4-Nitrobenzyl)piperazine is a chemical compound characterized by its piperazine core substituted with a 4-nitrobenzyl group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, and it is known for its distinctive yellow crystalline appearance. The presence of the nitro group (–NO₂) on the benzyl ring significantly influences the compound's chemical properties and biological activities, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

There is no current scientific research available on the mechanism of action of 1-(4-Nitrobenzyl)piperazine.

As information on 1-(4-Nitrobenzyl)piperazine is limited, it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

  • Skin and eye irritation: Due to the presence of the amine groups [].
  • Respiratory irritation: Inhalation of dust or fumes may cause irritation [].
  • Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions. However, the specific risk profile for 1-(4-Nitrobenzyl)piperazine is unknown and requires further investigation.
, which include:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 1-(4-Aminobenzyl)piperazine.
  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups at the nitrogen atoms.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols can be used under suitable conditions.

Major Products Formed

  • From Reduction: 1-(4-Aminobenzyl)piperazine.
  • From Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

1-(4-Nitrobenzyl)piperazine exhibits notable biological activities. It has been shown to interact with various enzymes, including acetylcholinesterase, leading to inhibition of its activity. This inhibition results in increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and potentially influence cognitive functions. Additionally, it interacts with gamma-aminobutyric acid (GABA) receptors, suggesting its role in modulating neurotransmitter systems .

Cellular Effects

The synthesis of 1-(4-Nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

For large-scale production, industrial methods may utilize continuous flow reactors and automated systems to optimize yield and quality while ensuring consistent production standards .

1-(4-Nitrobenzyl)piperazine is primarily utilized in medicinal chemistry for drug development due to its biological activity. It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treatments for conditions such as Alzheimer's disease and other cognitive impairments.

Research has indicated that 1-(4-Nitrobenzyl)piperazine can form complexes with other biomolecules, impacting its efficacy and biological activity. Studies using UV spectroscopy have explored its interactions with calix[n]arenes, revealing insights into its binding properties and potential applications in bioorthogonal chemistry .

1-(4-Nitrobenzyl)piperazine can be compared with several similar piperazine derivatives:

Compound NameMolecular FormulaUnique Features
1-(4-Fluorobenzyl)piperazineC11H14FN2C_{11}H_{14}FN_{2}Contains a fluorine atom, affecting reactivity
1-(4-Bromobenzyl)piperazineC11H14BrN2C_{11}H_{14}BrN_{2}Contains a bromine atom, influencing biological activity
1-(4-Aminobenzyl)piperazineC11H14N2C_{11}H_{14}N_{2}Amino group provides different reactivity compared to nitro group

Uniqueness

The uniqueness of 1-(4-Nitrobenzyl)piperazine lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity that is not observed in other derivatives. This allows for selective reduction or substitution reactions that can lead to a wide range of derivatives with diverse properties .

1-(4-Nitrobenzyl)piperazine is a substituted piperazine derivative characterized by a nitrobenzyl group attached to the piperazine core. Its systematic IUPAC name is 1-[(4-nitrophenyl)methyl]piperazine, reflecting the substitution pattern of the benzyl group at the 1-position of the piperazine ring. The compound’s molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol. It is registered under multiple identifiers, including CAS 58198-49-5, EC 240-371-8, and PubChem CID 93982. Synonyms include 4-nitrobenzylpiperazine and N-(4-nitrobenzyl)piperazine, which are frequently used in chemical literature.

Table 1: Key Identifiers of 1-(4-Nitrobenzyl)piperazine

PropertyValue
IUPAC Name1-[(4-Nitrophenyl)methyl]piperazine
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight221.26 g/mol
CAS Number58198-49-5
PubChem CID93982

Historical Context in Chemical Research

Piperazine derivatives have been integral to synthetic and medicinal chemistry since the early 20th century, with 1-(4-nitrobenzyl)piperazine emerging as a scaffold of interest in the late 20th century. The compound’s nitro group enhances its reactivity, making it a precursor for synthesizing amines via reduction reactions. Its development aligns with broader efforts to explore benzylpiperazines for pharmacological applications, though its primary utility remains in synthetic chemistry rather than direct therapeutic use.

Classification within Piperazine-Based Compounds

1-(4-Nitrobenzyl)piperazine belongs to the benzylpiperazine subclass, distinguished by a benzyl group attached to the piperazine nitrogen. Unlike simpler piperazines (e.g., piperazine hexahydrate) or phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine), this compound’s nitrobenzyl moiety confers unique electronic properties, influencing its reactivity and applications. Comparative analysis with analogs like 1-(4-methoxyphenyl)piperazine (CAS 74852-61-2) highlights how substituents modulate solubility and stability.

Significance in Synthetic Chemistry

The nitro group in 1-(4-nitrobenzyl)piperazine serves as a versatile functional group for further chemical modifications. For example, catalytic hydrogenation reduces the nitro group to an amine, yielding 1-(4-aminobenzyl)piperazine, a valuable intermediate in drug discovery. This reactivity is exploited in synthesizing complex molecules, such as antidepressants and antipsychotics, where piperazine cores are common. Additionally, the compound’s crystalline structure (melting point: 122–123°C) and solubility in polar solvents facilitate its use in multi-step syntheses.

Table 2: Synthetic Applications of 1-(4-Nitrobenzyl)piperazine

ApplicationDescription
Amine SynthesisReduction of nitro to amine groups for pharmacologically active compounds
Ligand DesignCoordination chemistry studies due to piperazine’s nitrogen lone pairs
Hybrid Molecule DevelopmentBuilding block for piperazine-containing hybrids (e.g., palbociclib analogs)

Molecular Structure and Configuration

1-(4-Nitrobenzyl)piperazine is a heterocyclic organic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 grams per mole [2]. The compound consists of a piperazine ring system, which is a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, connected to a 4-nitrobenzyl substituent through one of the nitrogen atoms [2] [4]. The structural configuration features a benzyl group bearing a nitro substituent at the para position relative to the methylene bridge connecting to the piperazine nitrogen [4].

The piperazine ring adopts a chair conformation in most crystalline forms, which represents the most thermodynamically stable configuration for this six-membered ring system [22] [25] [30]. The nitrobenzyl substituent typically occupies either an equatorial or axial position depending on the specific crystalline environment and intermolecular interactions present in the solid state [28] [30]. The nitro group exhibits coplanarity with the benzene ring, forming dihedral angles typically ranging from 3 to 5 degrees, which indicates significant conjugation between the nitro group and the aromatic system [7] [25].

The molecular geometry shows characteristic bond distances and angles consistent with piperazine derivatives [28] [30]. The carbon-nitrogen distances within the piperazine ring fall within the expected range of 1.45-1.47 Angstroms, while the aromatic carbon-carbon distances in the nitrobenzyl moiety range from 1.37-1.41 Angstroms [7] [28]. The nitro group nitrogen-oxygen distances are typically elongated compared to simple nitro compounds, ranging from 1.22-1.24 Angstroms, indicating some degree of charge delocalization [7] [28].

Crystallographic Data and Structural Analysis

Crystallographic studies of 1-(4-nitrobenzyl)piperazine and related compounds have provided detailed structural information through X-ray diffraction analysis [7] [22] [23]. The compound typically crystallizes in various space groups depending on the specific salt form or crystallization conditions employed [22] [23] [26].

For salt forms with halogenated benzoic acids, the crystal structures exhibit triclinic or monoclinic symmetry [7] [22] [23]. The chlorobenzoate salt crystallizes in the triclinic space group P1̄ with unit cell parameters of a = 6.6073(5) Å, b = 8.2708(5) Å, c = 16.984(1) Å, α = 102.385(6)°, β = 91.745(6)°, γ = 99.903(6)°, and a unit cell volume of 890.84(10) ų [7]. The calculated density for this form is 1.356 Mg m⁻³ [7].

The bromobenzoate and iodobenzoate derivatives demonstrate isomorphous crystallization patterns, forming hemihydrates with similar structural motifs [7] [22]. Crystal packing analysis reveals extensive hydrogen bonding networks, particularly involving the protonated piperazine nitrogen atoms and carboxylate oxygen atoms of the counter-anions [7] [22] [23]. These hydrogen bonding patterns typically form R₄₄(12) ring motifs, consisting of two cations and two anions linked through N-H···O interactions [7].

Hirshfeld surface analysis of the crystal structures indicates that the most significant intermolecular contacts involve hydrogen bonding interactions, followed by van der Waals contacts between aromatic systems [7] [23]. The piperazine ring consistently adopts the chair conformation in all reported crystal structures, with ring-puckering angles θ typically ranging from 6 to 9 degrees from the ideal chair geometry [28] [30].

Physical Characteristics

Solubility Profile

The solubility characteristics of 1-(4-nitrobenzyl)piperazine are influenced by the presence of both the hydrophilic piperazine ring and the hydrophobic nitrobenzyl substituent [16] [21]. The compound exhibits limited water solubility due to the aromatic nitrobenzyl group, which imparts lipophilic character to the molecule [16]. Solubility data indicates poor aqueous solubility, with enhanced dissolution observed in polar organic solvents [16] [21].

The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [21] [33]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, which has been utilized for recrystallization procedures [22] [23]. The solubility in chlorinated solvents such as dichloromethane and chloroform is generally favorable, making these solvents suitable for extraction and purification processes [21] [33].

Salt formation significantly influences solubility characteristics, with hydrochloride and other acid salts typically exhibiting enhanced water solubility compared to the free base form [33] [34]. The pH-dependent solubility profile reflects the basic nature of the piperazine nitrogen atoms, with increased solubility observed under acidic conditions due to protonation [16] [21].

Melting and Boiling Points

The melting point of 1-(4-nitrobenzyl)piperazine has been reported with some variation depending on purity and crystalline form [2] [4]. The compound typically exhibits a melting point range of 127-134°C for high-purity samples [3] [8] [9]. More precise determinations report melting points of 130-134°C for crystalline material with purity exceeding 97% [8] [9] [15].

The boiling point of 1-(4-nitrobenzyl)piperazine is reported as 365.8°C at standard atmospheric pressure (760 mmHg) [4]. This relatively high boiling point reflects the substantial molecular weight and intermolecular hydrogen bonding capacity of the compound [4]. The thermal stability of the compound allows for purification through distillation under reduced pressure, although care must be taken to avoid decomposition at elevated temperatures [4].

Thermal analysis studies indicate that the compound undergoes thermal decomposition before reaching its theoretical boiling point under atmospheric conditions [16] [21]. Differential scanning calorimetry measurements show endothermic transitions corresponding to melting, followed by exothermic decomposition processes at higher temperatures [16].

Density and Refractive Index

The density of 1-(4-nitrobenzyl)piperazine has been determined through various experimental methods [6] [18]. The compound exhibits a density of 1.204 g/cm³ under standard conditions [18]. This value is consistent with the molecular packing efficiency observed in crystallographic studies and reflects the presence of the nitrobenzyl substituent [6] [18].

Comparative density measurements for related piperazine derivatives show that the nitro-substituted compounds generally exhibit higher densities than their non-nitrated analogs due to the increased molecular weight and electronic effects of the nitro group [6] [18]. The density value of 1.204 g/cm³ places this compound within the expected range for aromatic nitrogen heterocycles bearing electron-withdrawing substituents [18].

The refractive index of 1-(4-nitrobenzyl)piperazine has been measured as 1.579 [18]. This optical property reflects the polarizability of the molecule and correlates with the presence of the conjugated nitrobenzyl system [6] [18]. The refractive index value is higher than that observed for simple piperazine derivatives lacking aromatic substituents, indicating the significant contribution of the nitrobenzyl chromophore to the overall optical properties [6] [18].

Physical PropertyValueReference
Melting Point130-134°C [8] [9] [15]
Boiling Point365.8°C at 760 mmHg [4]
Density1.204 g/cm³ [18]
Refractive Index1.579 [18]
Molecular Weight221.26 g/mol [2]

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 1-(4-nitrobenzyl)piperazine exhibits characteristic features arising from electronic transitions within the nitrobenzyl chromophore [1] [10] [12]. The compound displays strong absorption in the ultraviolet region, with the primary absorption maximum typically occurring around 280-320 nanometers [1] [10]. This absorption band corresponds to π→π* transitions within the conjugated nitrobenzyl system [10] [12].

The presence of the nitro group as an electron-withdrawing substituent results in a bathochromic shift compared to unsubstituted benzyl piperazine derivatives [10] [12]. The molar extinction coefficient for the primary absorption band is substantial, indicating strong electronic coupling between the aromatic system and the nitro group [1] [10]. Secondary absorption features are observed at shorter wavelengths, corresponding to higher energy π→π* transitions [10] [12].

Solvent effects on the absorption spectrum have been documented, with polar solvents generally producing slight bathochromic shifts due to stabilization of the excited state [10] [12]. The absorption characteristics are pH-dependent, reflecting the ionization state of the piperazine nitrogen atoms and their influence on the electronic properties of the nitrobenzyl chromophore [1] [10].

Studies investigating inclusion complexes with calixarenes have demonstrated that the ultraviolet absorption properties are sensitive to the molecular environment [1] [10]. Formation of host-guest complexes results in spectral changes that can be utilized for analytical purposes [1] [10].

Fluorescence Properties

1-(4-Nitrobenzyl)piperazine exhibits fluorescence emission properties that have been investigated in various solvent systems and molecular environments [1] [10]. The compound displays weak to moderate fluorescence, with emission maxima typically occurring in the visible region between 400-500 nanometers [1] [10]. The fluorescence quantum yield is generally low due to the quenching effect of the nitro group, which facilitates intersystem crossing to non-radiative decay pathways [10].

The fluorescence emission spectrum shows dependence on excitation wavelength, indicating the presence of multiple electronic states contributing to the photophysical behavior [1] [10]. Stokes shifts are typically large, reflecting significant structural reorganization in the excited state [10]. The fluorescence lifetime is short, consistent with the quenching influence of the nitro substituent [1] [10].

Environmental effects on fluorescence properties have been extensively studied, particularly in the context of inclusion complex formation with macrocyclic hosts [1] [10]. The fluorescence intensity shows marked enhancement upon complexation with sulfonatocalix[n]arenes, indicating that the restricted molecular motion within the host cavity reduces non-radiative decay processes [1] [10]. pH-dependent fluorescence studies reveal changes in emission intensity and spectral position correlating with protonation of the piperazine nitrogen atoms [1] [10].

Temperature-dependent fluorescence measurements demonstrate typical thermal quenching behavior, with emission intensity decreasing as temperature increases due to enhanced vibrational relaxation processes [1] [10]. These photophysical properties make the compound useful as a fluorescent probe for studying molecular interactions and environmental changes [1] [10].

Comparative Structural Analysis with Related Piperazine Derivatives

Comparative structural analysis of 1-(4-nitrobenzyl)piperazine with related piperazine derivatives reveals important structure-activity relationships and conformational preferences [25] [27] [28] [29]. The piperazine ring system consistently adopts chair conformations across various substitution patterns, with the specific orientation of substituents influenced by steric and electronic factors [25] [28] [30].

When compared to 1-(4-nitrophenyl)piperazine, the benzyl-substituted analog shows increased conformational flexibility due to the additional methylene spacer between the piperazine nitrogen and the aromatic ring [28] [30]. This structural difference results in altered crystal packing arrangements and different intermolecular interaction patterns [22] [28]. The benzyl derivative typically exhibits lower melting points and different solubility characteristics compared to the direct phenyl analog [3] [6] [28].

Halogen-substituted piperazine derivatives demonstrate systematic trends in physical properties correlating with substituent electronegativity and size [22] [23] [26]. Comparative crystallographic studies show that electron-withdrawing substituents like nitro groups consistently influence the piperazine ring conformation and hydrogen bonding patterns [22] [23] [28]. The nitro-substituted derivatives generally exhibit enhanced crystal stability through stronger intermolecular interactions [22] [26].

Dynamic nuclear magnetic resonance studies of acyl-functionalized piperazines reveal conformational exchange processes involving both amide bond rotation and piperazine ring inversion [29]. The activation energy barriers for these processes range from 56-80 kilojoules per mole, with ring inversion typically requiring lower energy than amide rotation [29]. These conformational dynamics significantly influence the solution-state behavior and reactivity of piperazine derivatives [29].

CompoundMelting Point (°C)Density (g/cm³)Key Structural Features
1-(4-Nitrobenzyl)piperazine130-1341.204Flexible benzyl linker, chair conformation
1-(4-Nitrophenyl)piperazine131-1331.193Direct phenyl attachment, rigid structure
1-(3-Nitrobenzyl)piperazine49-Meta-substituted isomer, different packing
1-Benzylpiperazine--Unsubstituted benzyl, reference compound

The synthesis of 1-(4-nitrobenzyl)piperazine can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, selectivity, and operational simplicity. These synthetic pathways have been extensively investigated and optimized to provide reliable access to this important heterocyclic compound.

Trifluoroacetic Acid-Mediated Synthesis in Dichloromethane

The trifluoroacetic acid-mediated synthetic approach represents one of the most efficient methods for preparing 1-(4-nitrobenzyl)piperazine derivatives. This methodology involves the reaction of piperazine with appropriate intermediates in the presence of trifluoroacetic acid as a key reagent [1]. The reaction proceeds under mild conditions at room temperature (20°C) in dichloromethane as the solvent system.

The synthetic protocol involves dissolving the starting materials, specifically Intermediates (XII) and (III), along with piperazine (1 millimolar concentration) in dichloromethane (2 molar solution) [1]. Trifluoroacetic acid (10 millimolar) is subsequently added to the reaction mixture, which is then stirred at room temperature until completion. The reaction demonstrates excellent efficiency, achieving yields of 92% under optimized conditions [1].

Following reaction completion, the solvents are evaporated under reduced pressure, and the crude residue is subjected to purification using solid-phase extraction with strong cation exchange (SPE-SCX) methodology [1]. This purification technique effectively removes impurities and provides the target compound in high purity. The trifluoroacetic acid serves both as a deprotecting agent and as a medium to facilitate the formation of the desired nitrobenzyl-piperazine bond.

Reductive Amination of 4-Nitrobenzaldehyde with Piperazine

Reductive amination methodology provides an alternative and highly versatile approach for synthesizing 1-(4-nitrobenzyl)piperazine. This synthetic pathway involves the direct condensation of 4-nitrobenzaldehyde with piperazine, followed by in situ reduction of the resulting imine intermediate [2] [3]. The method offers excellent selectivity and can be performed under relatively mild reaction conditions.

The reductive amination process typically employs sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent [2] [3]. The reaction is conducted in protic solvents such as methanol or ethanol, which facilitate both the imine formation and subsequent reduction steps. Temperature control is critical, with optimal conditions ranging from 0°C to 40°C to prevent side reactions and maintain high selectivity [3].

The mechanism proceeds through initial condensation of the aldehyde carbonyl with one of the piperazine nitrogen atoms to form an imine intermediate. The reducing agent then selectively reduces this imine bond to produce the desired benzyl-nitrogen linkage [2]. This approach demonstrates excellent functional group tolerance and provides yields ranging from 87% to 95% under optimized conditions [2] [3].

The reaction conditions can be further optimized by controlling the order of reagent addition, with gradual addition of the reducing agent often providing superior results. The use of molecular sieves or other drying agents helps to drive the initial imine formation step, thereby improving overall reaction efficiency [4].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most straightforward and widely employed methodology for synthesizing 1-(4-nitrobenzyl)piperazine. This approach utilizes 4-nitrobenzyl halides (chloride or bromide) as electrophilic substrates that undergo displacement by piperazine acting as a nucleophile [5] [6] .

The nucleophilic substitution methodology typically employs 4-nitrobenzyl chloride as the electrophile due to its commercial availability and reactivity profile [8]. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane, which stabilize the developing ionic character in the transition state [5] [6]. Base catalysis is essential for this transformation, with potassium carbonate being the most commonly employed base [5] [6].

The reaction mechanism follows an SN2 pathway, wherein the nucleophilic nitrogen of piperazine attacks the benzylic carbon, simultaneously displacing the halide leaving group . The presence of the para-nitro group activates the benzyl halide toward nucleophilic attack through its strong electron-withdrawing effect, which stabilizes the developing negative charge in the transition state.

Optimal reaction conditions involve heating the reaction mixture to 110°C for extended periods (typically 24 hours) to ensure complete conversion [5]. The reaction yields are consistently high, often exceeding 98% under properly optimized conditions [5]. The choice of base is critical, as stronger bases like potassium carbonate provide better conversion rates compared to weaker alternatives.

Alternative halide substrates such as 4-nitrobenzyl bromide can also be employed, often providing enhanced reactivity due to the improved leaving group ability of bromide compared to chloride [9]. Base-assisted alkylation reactions using 4-nitrobenzyl bromide in toluene at room temperature can achieve satisfactory yields within shorter reaction times (approximately 2 hours) [9].

Starting Materials and Reagents

The synthesis of 1-(4-nitrobenzyl)piperazine requires careful selection and preparation of starting materials and reagents to ensure optimal reaction outcomes. The quality, purity, and handling of these materials significantly impact both the efficiency and selectivity of the synthetic transformations.

Piperazine (CAS: 110-85-0) serves as the primary nucleophilic component in all synthetic approaches [10]. This cyclic diamine must be obtained in high purity (typically >99%) and stored under anhydrous conditions to prevent hydrate formation, which can negatively impact reaction efficiency. Commercial piperazine is typically supplied as either the free base or as various salt forms, with the free base being preferred for most synthetic applications [10].

4-Nitrobenzaldehyde (CAS: 555-16-8) is employed as the carbonyl component in reductive amination procedures [2] [3]. This aromatic aldehyde requires careful storage to prevent oxidation and polymerization reactions. The compound should be recrystallized from appropriate solvents prior to use to ensure optimal purity levels.

4-Nitrobenzyl chloride (CAS: 100-14-1) represents the most commonly used electrophilic reagent for nucleophilic substitution reactions [8]. This compound is typically prepared through chlorination of 4-nitrotoluene at elevated temperatures (190°C) without catalyst [8]. Alternative preparation methods involve nitration of benzyl chloride, although this approach requires challenging separation procedures to remove the co-produced 2-nitrobenzyl chloride isomer [8].

The selection of reducing agents for reductive amination procedures is critical for achieving high selectivity and yield. Sodium cyanoborohydride (NaBH₃CN) is preferred due to its ability to selectively reduce imine intermediates in the presence of aldehydes [2]. This reagent demonstrates excellent chemoselectivity, reducing imines at pH values where aldehydes remain unreactive. Sodium triacetoxyborohydride (NaBH(OAc)₃) provides an alternative reducing agent with similar selectivity profiles but enhanced solubility in organic solvents [3].

Trifluoroacetic acid (TFA) serves multiple functions in certain synthetic protocols, acting both as a deprotecting agent and as a reaction medium [1] [11]. The use of high-quality, anhydrous TFA is essential to prevent side reactions and ensure consistent results. The reagent should be stored under inert atmosphere conditions to prevent hydrolysis and degradation.

Base selection significantly influences the success of nucleophilic substitution reactions. Potassium carbonate (K₂CO₃) is the most commonly employed base due to its appropriate basicity and solubility characteristics [5] [6]. The base should be thoroughly dried before use to prevent competing side reactions involving water. Alternative bases such as triethylamine can be employed for specific applications, particularly when stronger bases might interfere with sensitive functional groups .

Solvent selection plays a crucial role in determining reaction outcomes. Dichloromethane is preferred for many applications due to its appropriate polarity, chemical inertness, and ease of removal [1] [11]. For reactions requiring higher temperatures, dimethylformamide (DMF) provides excellent solvating properties for ionic intermediates [5] [6]. The choice between protic and aprotic solvents depends on the specific mechanism and the need to stabilize charged intermediates.

Reaction Mechanisms and Intermediates

Understanding the detailed reaction mechanisms and intermediate species formed during the synthesis of 1-(4-nitrobenzyl)piperazine is essential for optimizing reaction conditions and predicting potential side reactions. Each synthetic pathway involves distinct mechanistic features that influence both the kinetics and thermodynamics of the transformations.

The trifluoroacetic acid-mediated synthesis proceeds through a complex mechanism involving multiple steps and intermediates [1]. The initial step involves protonation of the substrate by trifluoroacetic acid, followed by nucleophilic attack by piperazine. The strong electron-withdrawing nature of the trifluoroacetate anion facilitates the formation of reactive intermediates that subsequently undergo rearrangement to form the desired product. The mechanism benefits from the dual role of trifluoroacetic acid as both an acid catalyst and a leaving group precursor.

Reductive amination mechanisms involve the initial formation of a carbinolamine intermediate through nucleophilic addition of piperazine to the aldehyde carbonyl [2] [3]. This unstable intermediate rapidly undergoes dehydration to form an imine (Schiff base) linkage. The subsequent reduction step involves hydride transfer from the reducing agent to the electrophilic imine carbon, resulting in formation of the final benzyl-nitrogen bond.

The imine formation step is reversible and can be driven toward completion through removal of water or by employing excess amine [2]. The reduction step is typically irreversible under the reaction conditions, providing thermodynamic driving force for the overall transformation. The selectivity of the reducing agent is crucial, as it must reduce the imine preferentially over any remaining aldehyde starting material [3].

Nucleophilic substitution mechanisms follow classical SN2 pathways, involving concerted displacement of the halide leaving group by the nucleophilic nitrogen . The transition state exhibits partial bond formation to the nucleophilic nitrogen and partial bond breaking to the departing halide. The electron-withdrawing para-nitro group stabilizes this transition state through resonance delocalization of developing negative charge.

The reaction kinetics follow second-order behavior, being first-order in both the electrophile and nucleophile concentrations . The rate-determining step involves the nucleophilic attack, which can be accelerated through the use of polar aprotic solvents that stabilize the transition state while not strongly solvating the nucleophile.

Intermediate species identification has been facilitated through various spectroscopic techniques and kinetic studies [13]. The formation of carbinolamine intermediates in reductive amination can be observed through NMR spectroscopy under appropriate conditions. These intermediates typically exhibit characteristic chemical shifts and coupling patterns that confirm their structural assignments.

Side reaction pathways can involve over-alkylation of piperazine to form di-substituted products, particularly under conditions employing excess electrophile . The formation of these by-products can be minimized through careful control of stoichiometry and reaction conditions. Alternative side reactions may include hydrolysis of electrophilic intermediates or reduction of the nitro group under certain reducing conditions.

Optimization of Synthetic Conditions

The optimization of synthetic conditions for 1-(4-nitrobenzyl)piperazine synthesis requires systematic investigation of multiple parameters to achieve maximum yield, selectivity, and practical efficiency. Temperature control represents one of the most critical variables affecting reaction outcomes across all synthetic methodologies.

For reductive amination procedures, maintaining temperatures between 0°C and 40°C provides optimal balance between reaction rate and selectivity [3] [4]. Lower temperatures favor imine formation while minimizing competing side reactions, whereas elevated temperatures can lead to decomposition of sensitive intermediates or non-selective reduction processes. The use of temperature programming, involving initial reaction at low temperature followed by gradual warming, often provides superior results compared to isothermal conditions.

Solvent system optimization involves balancing multiple factors including substrate solubility, reaction kinetics, and ease of product isolation [15]. Dichloromethane has emerged as the preferred solvent for many applications due to its appropriate polarity and chemical inertness [1] [11]. For reactions requiring elevated temperatures, dimethylformamide provides excellent solvating properties while maintaining chemical stability [5] [6].

The investigation of mixed solvent systems has revealed synergistic effects in certain cases. For example, the combination of dichloromethane with small amounts of methanol can enhance the solubility of polar intermediates while maintaining the favorable kinetic properties of the primary solvent [15]. However, the presence of protic solvents must be carefully controlled to prevent interference with certain mechanistic pathways.

Stoichiometric optimization requires careful consideration of the desired product selectivity and economic factors [16]. The use of slight excess of piperazine (typically 1.1 equivalents) helps prevent over-alkylation reactions while maximizing conversion of the electrophilic component [16]. For reductive amination procedures, the reducing agent is typically employed in 2.1 equivalents to ensure complete reduction of imine intermediates [2] [3].

Base loading optimization for nucleophilic substitution reactions has shown that 3 equivalents of potassium carbonate provide optimal conversion rates [5] [6]. Lower base concentrations result in incomplete neutralization of generated hydrohalic acid, leading to reduced reaction rates and potential side reactions. Excessive base loading can lead to competing elimination reactions or degradation of sensitive functional groups.

Reaction time optimization involves monitoring conversion through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography [17]. Extended reaction times beyond the optimal point can lead to increased formation of side products or degradation of the desired product [17]. The development of real-time monitoring techniques has enabled more precise control over reaction endpoints.

Concentration effects have been systematically studied, revealing that higher substrate concentrations (typically 2.0 M) improve reaction rates through increased collision frequency [18]. However, excessively high concentrations can lead to precipitation of intermediates or products, potentially inhibiting further reaction progress. The optimal concentration represents a balance between kinetic advantages and practical solubility constraints.

The implementation of process analytical technology (PAT) has enabled real-time optimization of reaction conditions [19]. Techniques such as in-line IR spectroscopy and automated sampling systems allow for continuous monitoring of reaction progress and dynamic adjustment of conditions to maintain optimal performance throughout the transformation.

Purification Techniques

The purification of 1-(4-nitrobenzyl)piperazine requires careful selection of techniques appropriate for the specific physical and chemical properties of the compound. The presence of both basic nitrogen centers and the electron-deficient nitroaromatic system influences the choice of purification methodology and determines the optimal separation conditions.

Column chromatography represents the most versatile and widely employed purification technique for 1-(4-nitrobenzyl)piperazine [15]. Silica gel serves as the standard stationary phase, with mobile phase compositions typically involving dichloromethane/methanol gradients ranging from 95:5 to 88:10:2 [15]. The gradient elution approach allows for effective separation of the product from both polar and nonpolar impurities while maintaining reasonable resolution and recovery yields.

The selection of appropriate eluent systems requires consideration of the basicity of the piperazine nitrogen atoms, which can interact strongly with acidic silica gel surfaces [15]. The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can help to minimize peak tailing and improve separation efficiency by neutralizing acidic sites on the silica surface. Alternative approaches involve pre-treatment of the silica gel with base to deactivate acidic sites prior to sample loading.

Solid-phase extraction using strong cation exchange (SPE-SCX) cartridges provides an effective alternative for purification, particularly following synthetic procedures that generate significant amounts of ionic impurities [1] [17]. The basic piperazine nitrogens bind strongly to the cationic exchange resin under acidic conditions, allowing for removal of neutral and anionic impurities through extensive washing procedures. Subsequent elution with basic solutions releases the purified product in high yield and purity.

The SPE-SCX methodology typically achieves yield recoveries of 90-95% with purities exceeding 95% [17]. This technique is particularly valuable for removing excess base, unreacted starting materials, and by-products from nucleophilic substitution reactions. The process can be easily scaled and automated, making it attractive for larger-scale purification applications.

Recrystallization techniques offer advantages for final product purification, particularly when high purity levels are required for analytical or pharmaceutical applications [20]. Suitable solvent systems for recrystallization include ethyl acetate/hexane mixtures, which provide appropriate solubility characteristics for the target compound while rejecting most common impurities. The recrystallization process typically achieves purities exceeding 98% with yield recoveries in the range of 75-90%.

The development of optimal recrystallization conditions requires systematic investigation of solvent compositions, cooling rates, and seeding procedures [20]. Slow cooling rates generally provide better crystal quality and higher purity levels, while controlled seeding can improve both yield and reproducibility. The use of activated carbon during recrystallization can help remove colored impurities and improve the aesthetic quality of the final product.

Preparative thin-layer chromatography (TLC) provides a useful technique for small-scale purifications or for analytical method development [15]. This approach offers high resolution separation capabilities and allows for visual monitoring of the purification process. However, the technique is limited to relatively small sample sizes and requires significant manual labor for larger applications.

Reverse-phase flash chromatography using C18 stationary phases has emerged as an effective technique for removing polar impurities and salts [15]. The hydrophobic interactions between the aromatic nitrobenzyl group and the C18 surface provide selectivity for the target compound, while polar impurities are preferentially eluted with aqueous mobile phases. This technique is particularly valuable when traditional normal-phase chromatography fails to provide adequate separation.

High-performance liquid chromatography (HPLC) serves dual roles as both an analytical technique for monitoring purification progress and as a preparative method for obtaining highly pure samples [17] [21]. Analytical HPLC methods using reverse-phase C18 columns with UV detection at 254 nm provide sensitive and selective detection of the target compound and common impurities. Preparative HPLC can achieve purities exceeding 99% for applications requiring the highest quality standards.

Scale-up Considerations for Laboratory Synthesis

The scale-up of 1-(4-nitrobenzyl)piperazine synthesis from laboratory to pilot and process development scales requires careful consideration of multiple engineering and chemical factors that may not be apparent at smaller scales. Heat transfer limitations represent one of the most significant challenges encountered during scale-up operations [18] [16].

Laboratory-scale reactions typically benefit from excellent heat transfer characteristics due to high surface-area-to-volume ratios in small glassware [16]. As reaction volumes increase, heat transfer becomes increasingly challenging, potentially leading to temperature gradients within the reaction mixture and subsequent effects on reaction selectivity and yield. The implementation of external cooling systems, jacketed reactors, and enhanced agitation becomes essential for maintaining temperature control at larger scales.

Mixing efficiency represents another critical factor that scales non-linearly with reactor size [18] [16]. Laboratory reactions in round-bottom flasks typically achieve excellent mixing through magnetic stirring or simple overhead stirring systems. Larger reactors require more sophisticated agitation systems, including multiple impellers, baffled tanks, and optimized impeller designs to ensure adequate mass transfer and uniform mixing throughout the reaction volume.

The Reynolds number calculations for scaled reactors help predict mixing characteristics and determine appropriate agitation rates [18]. Insufficient mixing can lead to concentration gradients, hot spots, and incomplete conversion of starting materials. Computational fluid dynamics (CFD) modeling has become increasingly valuable for predicting mixing patterns and optimizing reactor designs for specific synthetic transformations.

Residence time distribution analysis becomes critical for scale-up of reaction systems involving multiple steps or sensitive intermediates [18]. In laboratory-scale reactions, mixing is typically rapid compared to reaction rates, resulting in uniform composition throughout the reactor. At larger scales, mixing times may become comparable to or longer than reaction times, leading to broader residence time distributions and potential impacts on selectivity and yield.

Heat removal capacity must be carefully evaluated during scale-up planning [16]. Exothermic reactions that are easily controlled at laboratory scale may become difficult to manage at larger scales due to reduced surface-area-to-volume ratios. The calculation of heat generation rates and heat removal capabilities is essential for safe and efficient operation. Emergency cooling systems and runaway reaction prevention measures become increasingly important as scale increases.

Materials of construction considerations become more significant at larger scales due to increased inventory values and longer equipment lifetimes [16]. Laboratory glassware may be replaced with stainless steel, glass-lined steel, or specialized alloy systems depending on the chemical compatibility requirements and economic factors. The selection of appropriate gasket materials, valve types, and instrumentation becomes critical for maintaining product quality and operational safety.

Process control and automation systems are typically more sophisticated at larger scales compared to laboratory operations [19]. Automated addition systems, temperature controllers, pH monitoring, and safety interlocks become standard features. The implementation of process analytical technology (PAT) enables real-time monitoring and control of critical process parameters, improving both efficiency and consistency.

Waste handling and environmental considerations become more significant at larger scales [16]. Laboratory-scale reactions may generate small quantities of waste solvents and by-products that are easily managed through standard waste disposal procedures. Larger-scale operations require comprehensive waste minimization strategies, solvent recovery systems, and environmental impact assessments.

Quality control requirements typically become more stringent as scale increases [16]. Laboratory-scale syntheses may rely on simple analytical techniques such as thin-layer chromatography and NMR spectroscopy. Larger-scale operations require more comprehensive analytical testing, including impurity profiling, stability testing, and statistical process control methodologies.

Economic optimization becomes increasingly important at larger scales [16]. Laboratory syntheses typically focus on yield and purity optimization without significant consideration of raw material costs or process efficiency. Scale-up requires evaluation of alternative synthetic routes, raw material sourcing strategies, and process intensification opportunities to achieve economically viable production costs.

Continuous processing technologies offer potential advantages for scale-up compared to traditional batch processes [18]. Flow reactors can provide enhanced heat and mass transfer, improved safety characteristics, and reduced capital investment requirements. The development of continuous processes for 1-(4-nitrobenzyl)piperazine synthesis has shown promising results for certain synthetic pathways, particularly those involving relatively fast reaction kinetics and stable intermediates.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of 1-(4-nitrobenzyl)piperazine addresses growing environmental concerns and regulatory requirements while potentially offering economic advantages through improved atom economy and reduced waste generation [22] [23]. Solvent selection represents one of the most significant opportunities for implementing green chemistry principles in these synthetic transformations.

Traditional synthetic approaches rely heavily on chlorinated solvents such as dichloromethane, which pose environmental and health concerns [22]. The development of aqueous solvent systems has shown promising results for certain synthetic pathways, particularly nucleophilic substitution reactions [24]. Water/ethanol mixtures provide adequate solvating properties for many reactants while offering significant environmental advantages over traditional organic solvents [24].

The implementation of aqueous reaction media requires careful optimization of reaction conditions to maintain adequate solubility and reaction rates [24]. The addition of phase-transfer catalysts or co-solvents can help improve the compatibility of hydrophobic substrates with aqueous systems. Yields of 80-90% have been achieved using optimized aqueous solvent systems, demonstrating the viability of this approach [24].

Microwave-assisted synthesis represents another green chemistry approach that can significantly reduce energy consumption and reaction times [25] [26]. Microwave irradiation provides rapid and uniform heating, enabling reactions to be conducted at higher temperatures without the energy requirements of conventional heating methods. This technology has been successfully applied to piperazine synthesis, achieving yields of 60-70% under optimized conditions [25].

The use of microwave irradiation at 280°C has been reported for the synthesis of related piperazine derivatives . This approach enables completion of reactions within minutes rather than hours, significantly reducing energy consumption and improving process throughput. However, the technique requires specialized equipment and may have limitations in terms of substrate scope and scalability.

Photoredox catalysis has emerged as a promising green chemistry approach for piperazine synthesis [28] [29]. This methodology utilizes visible light to generate reactive intermediates under mild conditions, eliminating the need for harsh chemical reagents or high temperatures. The photocatalytic approach circumvents the typical need for radical precursors and provides a programmable route to diverse piperazine cores [28] [29].

The photoredox methodology involves direct substrate oxidation followed by radical cyclization processes [28]. Organic photocatalysts render this method operationally simple while maintaining excellent functional group tolerance. The use of visible light as the energy source represents a sustainable alternative to traditional thermal activation methods [29].

Continuous flow processing offers significant advantages for implementing green chemistry principles in piperazine synthesis [18] [19]. Flow reactors provide enhanced heat and mass transfer characteristics, enabling more efficient reactions with reduced solvent requirements and improved safety profiles. The precise control of residence times and reaction conditions in flow systems can improve selectivity and reduce by-product formation.

The implementation of continuous flow systems for 1-(4-nitrobenzyl)piperazine synthesis has demonstrated yields of 85-95% with improved atom economy compared to batch processes [18]. The enhanced mixing and heat transfer in flow reactors enable operation at higher concentrations and temperatures, potentially reducing solvent requirements and improving overall process efficiency.

Atom economy optimization represents a fundamental green chemistry principle that focuses on maximizing the incorporation of starting materials into the final product [22]. Traditional synthetic approaches may generate significant quantities of by-products and waste streams that require disposal or treatment. The development of more atom-economical synthetic routes can significantly reduce environmental impact while improving economic viability.

The use of renewable starting materials and bio-based solvents represents an emerging area of green chemistry research [23]. While traditional piperazine synthesis relies on petroleum-derived feedstocks, alternative approaches using bio-renewable precursors are being developed. These methods may offer long-term sustainability advantages as renewable feedstock availability increases and costs decrease.

Catalytic approaches using immobilized catalysts provide opportunities for improved environmental performance through catalyst recovery and reuse [24]. Heterogeneous catalysts can be easily separated from reaction mixtures and reused for multiple cycles, reducing waste generation and improving economic performance. Piperazine immobilized on graphene oxide surfaces has been demonstrated as an effective heterogeneous catalyst for related synthetic transformations [24].

The development of solvent-free reaction conditions represents the ultimate goal for many green chemistry applications [25]. Neat reaction conditions eliminate solvent-related environmental impacts while potentially simplifying product isolation procedures. However, solvent-free conditions may present challenges in terms of mass transfer and temperature control, requiring careful optimization of reaction parameters [25].

Life cycle assessment (LCA) methodologies are increasingly being applied to evaluate the overall environmental impact of synthetic processes [22]. These assessments consider factors including raw material production, energy consumption, waste generation, and product disposal to provide comprehensive environmental impact evaluations. LCA studies can help identify the most environmentally beneficial synthetic approaches and guide future research directions.

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Last modified: 08-15-2023

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